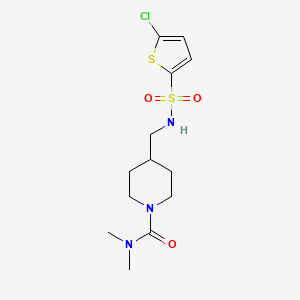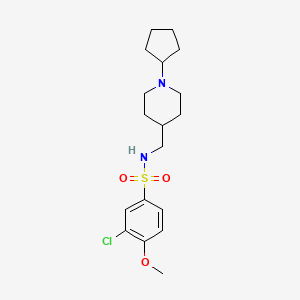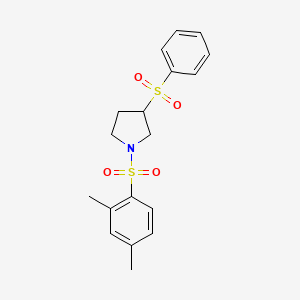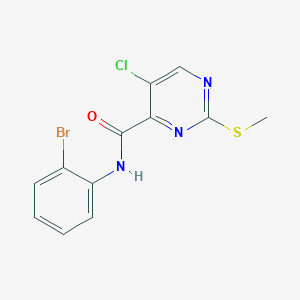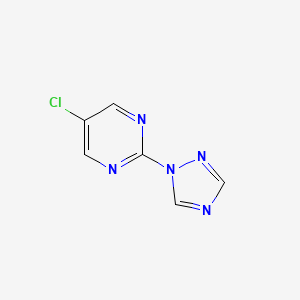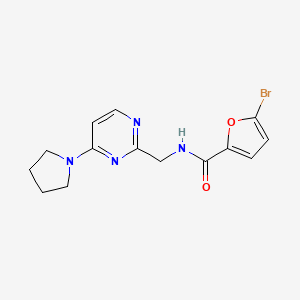
5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide" belongs to a class of compounds known for their heterocyclic nature, often characterized by the presence of furan and pyrimidine rings. These compounds are of interest in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the functionalization of furan or pyrimidine rings followed by coupling reactions. For example, a study by Ismail et al. (2004) described the synthesis of dicationic imidazo[1,2-a]pyridines through successive brominations and condensation reactions, demonstrating a complex synthesis pathway that might be analogous to the compound (Ismail et al., 2004).
Molecular Structure Analysis
Spectroscopic methods such as NMR, FT-IR, and X-ray diffraction are commonly employed to characterize the molecular structure of such compounds. Anuradha et al. (2014) utilized these techniques to determine the structure of a related compound, highlighting the importance of these analytical methods in confirming molecular identity (Anuradha et al., 2014).
Chemical Reactions and Properties
Compounds like "5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide" may undergo various chemical reactions, including nucleophilic substitutions and cyclization, which are pivotal in modifying their chemical structure for enhanced biological activity. Jiang et al. (2014) demonstrated the synthesis of 2,5-diimino-furans via Pd-catalyzed cyclization, indicating the type of chemical transformations applicable to such compounds (Jiang et al., 2014).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in biological systems. These properties can be assessed through various analytical techniques, as shown in the structural analysis conducted by Anuradha et al.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group analysis, define the compound's interactions and potential biological activities. Studies on similar compounds, like the synthesis and evaluation of pyrimidines as anti-bacterial agents by Verbitskiy et al. (2017), provide insights into the chemical behavior and potential applications of these compounds (Verbitskiy et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Antiprotozoal Agents
A compound structurally related to 5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide was synthesized and evaluated for its antiprotozoal activity. The compound, described as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, was part of a study investigating novel dicationic imidazo[1,2-a]pyridines as potential antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
Anticancer and Anti-inflammatory Properties
Another study synthesized a novel series of pyrazolopyrimidines derivatives, including structures similar to 5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide, exploring their potential as anticancer and anti-5-lipoxygenase agents. These derivatives showed promising cytotoxic activity against various cancer cell lines and significant inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship analysis provided insights into the molecular features contributing to their biological activities, opening new avenues for the development of therapeutic agents (Rahmouni et al., 2016).
Synthesis and Antimicrobial Activity
Compounds structurally related to 5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide were synthesized and assessed for their antimicrobial properties. One study focused on the synthesis of new coumarin derivatives, including pyrimidine-fused structures, and evaluated their antimicrobial activities. These compounds exhibited significant antibacterial effects against various bacterial strains, highlighting their potential as novel antimicrobial agents (Al-Haiza et al., 2003).
Amplification of Phleomycin Activity
Research on unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, revealed their potential as amplifiers of phleomycin, an antibiotic used in cancer treatment. These compounds, through their specific interactions, could enhance the efficacy of phleomycin against bacterial strains such as Escherichia coli. This research opens up possibilities for the development of adjuvant therapies to improve the effectiveness of existing antibiotics (Brown & Cowden, 1982).
Propiedades
IUPAC Name |
5-bromo-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c15-11-4-3-10(21-11)14(20)17-9-12-16-6-5-13(18-12)19-7-1-2-8-19/h3-6H,1-2,7-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPKSHXUPXKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

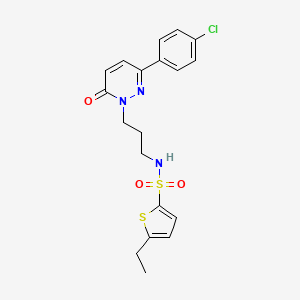
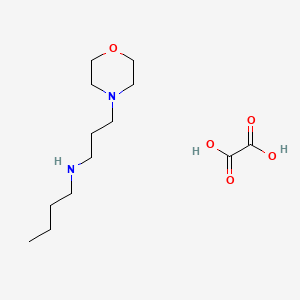
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
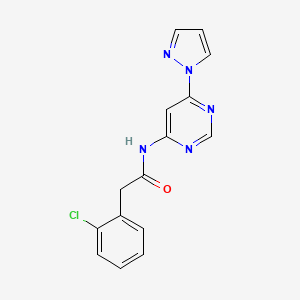
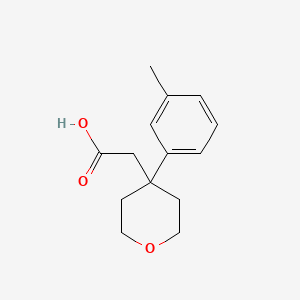
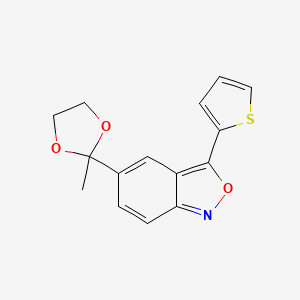
![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)
